molecular formula C21H22N4O3 B2830959 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)azetidine-1-carboxamide CAS No. 1351597-04-0

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)azetidine-1-carboxamide

Cat. No. B2830959
CAS RN: 1351597-04-0
M. Wt: 378.432
InChI Key: BEBUVWQQLHGVHF-UHFFFAOYSA-N
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Description

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)azetidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of azetidine-1-carboxamide and is known for its unique chemical properties, which make it an attractive candidate for research purposes.

Mechanism of Action

The mechanism of action of 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)azetidine-1-carboxamide is not fully understood. However, studies have shown that this compound targets specific proteins and enzymes that are involved in various cellular processes. It has been shown to inhibit the activity of certain enzymes that are responsible for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)azetidine-1-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the levels of oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)azetidine-1-carboxamide in lab experiments is its unique chemical properties. This compound has a high level of stability and can be easily synthesized in large quantities. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.

Future Directions

There are several future directions for the research of 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)azetidine-1-carboxamide. One direction is to study its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Another direction is to investigate its effects on different cell types and to determine the optimal dosage for different applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets.

Synthesis Methods

The synthesis of 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)azetidine-1-carboxamide is a complex process that requires several steps. The first step involves the synthesis of 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid, which is then converted into its corresponding acid chloride. In the second step, N-(4-methoxybenzyl)azetidine-1-carboxamide is reacted with the acid chloride to form the desired compound.

Scientific Research Applications

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)azetidine-1-carboxamide has been studied extensively for its potential applications in various fields of research. This compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. It has also been studied for its antimicrobial and antifungal properties.

properties

IUPAC Name

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-27-18-9-7-16(8-10-18)12-22-21(26)25-13-17(14-25)20-23-19(24-28-20)11-15-5-3-2-4-6-15/h2-10,17H,11-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBUVWQQLHGVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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